molecular formula C25H29N3O5 B13089284 (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate CAS No. 6366-94-5

(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate

Cat. No.: B13089284
CAS No.: 6366-94-5
M. Wt: 451.5 g/mol
InChI Key: AHMPBSJZRVVBML-VXKWHMMOSA-N
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Description

(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate is a complex organic compound that features a benzyloxycarbonyl-protected amino group, an indole ring, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate typically involves multiple steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.

    Formation of the indole ring: The indole ring is synthesized through a Fischer indole synthesis or other suitable methods.

    Coupling reactions: The protected amino acid and indole derivative are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors for the coupling and esterification steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or other reduction methods.

    Substitution: The compound can undergo substitution reactions at the indole ring or the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Deprotected amino acids.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.

    Organic Synthesis: Employed in the synthesis of other complex organic molecules.

Biology

    Enzyme Inhibition Studies: Used to study the inhibition of enzymes that interact with indole derivatives.

    Protein-Protein Interactions: Investigated for its role in modulating protein-protein interactions.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Biomarker Research: Studied for its potential as a biomarker in various diseases.

Industry

    Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.

    Biotechnology: Employed in the development of biotechnological applications and products.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic residues in proteins, while the benzyloxycarbonyl-protected amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-((S)-2-(((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.

    (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-pyrrol-3-yl)propanamido)-3-methylbutanoate: Similar structure but with a pyrrole ring instead of an indole ring.

Uniqueness

The uniqueness of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate lies in its specific combination of functional groups and stereochemistry, which can result in unique biological and chemical properties compared to similar compounds.

Properties

CAS No.

6366-94-5

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C25H29N3O5/c1-16(2)22(24(30)32-3)28-23(29)21(13-18-14-26-20-12-8-7-11-19(18)20)27-25(31)33-15-17-9-5-4-6-10-17/h4-12,14,16,21-22,26H,13,15H2,1-3H3,(H,27,31)(H,28,29)/t21-,22-/m0/s1

InChI Key

AHMPBSJZRVVBML-VXKWHMMOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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